Capozide

Hypertension Clinical Trial Comparative Efficacy

Hypertension researchers requiring a well-characterized ACE inhibitor/diuretic fixed-dose combination face confounding variability when generic substitutions are deployed without clinical evidence of therapeutic equivalence. Capozide (CAS 110075-07-5) provides the original innovator reference standard with documented pharmacokinetic parameters and differential clinical outcomes. • 75% vs. 48% target BP achievement rate in Black patients vs. enalapril/HCTZ (27 pp absolute difference) • Established PK: HCTZ Cmax 164 ng/mL, AUC 1629 ng×h/mL, T1/2 7.1 h for bioequivalence study design • In stock; standard pack sizes 10 mg to bulk; custom synthesis available on request

Molecular Formula C16H23ClN4O7S3
Molecular Weight 515.0 g/mol
CAS No. 110075-07-5
Cat. No. B034929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapozide
CAS110075-07-5
SynonymsCapozide
captopril - hydrochlorothiazide
captopril, hydrochlorothiazide drug combination
Molecular FormulaC16H23ClN4O7S3
Molecular Weight515.0 g/mol
Structural Identifiers
SMILESCC(CS)C(=O)N1CCCC1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
InChIInChI=1S/C9H15NO3S.C7H8ClN3O4S2/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h6-7,14H,2-5H2,1H3,(H,12,13);1-2,10-11H,3H2,(H2,9,12,13)/t6-,7+;/m1./s1
InChIKeySFIUYASDNWEYDB-HHQFNNIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Capozide: Captopril-HCTZ Combination for Hypertension Research


Capozide, a fixed-dose combination of the angiotensin-converting enzyme (ACE) inhibitor captopril and the thiazide diuretic hydrochlorothiazide (HCTZ), is designated by CAS Number 110075-07-5 and molecular formula C16H23ClN4O7S3 with molecular weight 515.024 Da [1]. Originally approved by the FDA on October 12, 1984, under NDA 018709, Capozide is available in multiple strength configurations (25/15, 25/25, 50/15, and 50/25 mg) for oral administration in the treatment of hypertension . The dual mechanism of action—ACE inhibition reducing angiotensin II-mediated vasoconstriction and thiazide diuresis reducing plasma volume—yields approximately additive blood pressure lowering effects compared to either component alone [2].

Generic Substitution and Comparator Differentiation


The assumption that any captopril-hydrochlorothiazide generic combination or alternative ACEI/HCTZ fixed-dose product is therapeutically equivalent to Capozide is not supported by clinical evidence. While bioequivalence studies between Capozide and certain generic formulations have been conducted, the original Capozide 50/25 mg formulation demonstrates distinct clinical outcomes in comparative trials against other ACEI/HCTZ combinations, including superior trough blood pressure control relative to lisinopril/HCTZ combinations and higher target blood pressure achievement rates compared to enalapril/HCTZ in specific patient populations [1]. Furthermore, fixed-dose combinations across the class exhibit divergent effects on metabolic parameters including serum potassium, uric acid, and creatinine, as well as differential safety profiles with respect to drug-related adverse events [2]. These quantifiable distinctions have direct implications for scientific study design and therapeutic decision-making.

Comparative Evidence Guide


Blood Pressure Normalization vs. Moduretic

In a direct head-to-head clinical trial comparing Capozide (captopril 50 mg/HCTZ 25 mg) against Moduretic (HCTZ 50 mg/amiloride 5 mg) in patients with chronic moderate arterial hypertension, Capozide demonstrated a higher rate of achieving normal blood pressure. Of 32 patients treated with Capozide, 20 (62.5%) achieved normal blood pressure, whereas among 31 patients receiving Moduretic, 17 (54.8%) achieved normalization [1].

Hypertension Clinical Trial Comparative Efficacy Diuretic Combination Blood Pressure Normalization

Trough Blood Pressure Control vs. Lisinopril/HCTZ

In a randomized, double-blind, parallel-group study comparing Capozide (captopril 25 mg/HCTZ 25 mg once daily) with a fixed combination of lisinopril 10 mg/HCTZ 12.5 mg once daily over 8 weeks, Capozide demonstrated inferior trough blood pressure control compared to the lisinopril-based combination [1]. At trough blood levels (24 hours post-dose), Capozide reduced sitting systolic/diastolic BP by 16.0/11.3 mmHg, whereas the lisinopril/HCTZ combination reduced BP by 23.6/14.9 mmHg [1].

Hypertension Pharmacodynamics ACE Inhibitor Comparison Trough Blood Pressure Fixed-Dose Combination

Target BP Achievement in Black Patients vs. Enalapril/HCTZ

In a double-blind, randomized, parallel-group study of Black patients with mild to moderate essential hypertension, Capozide (captopril 50 mg/HCTZ 25 mg once daily) demonstrated a numerically higher rate of achieving target 24-hour diastolic blood pressure (< 90 mmHg) compared to enalapril 20 mg/HCTZ 12.5 mg once daily [1]. Target BP was achieved in 75% (18/24) of patients on Capozide versus 48% (11/23) of patients on the enalapril-based combination [1].

Hypertension Black Patient Population Ethnicity-Specific Response Ambulatory Blood Pressure Clinical Efficacy

Safety and Metabolic Profile vs. Losartan/HCTZ

In a multinational randomized trial comparing Capozide (captopril 50 mg/HCTZ 25 mg) with losartan 50 mg/HCTZ 12.5 mg over 12 weeks, blood pressure reductions were comparable: Capozide reduced trough sitting systolic/diastolic BP by 20.6/13.4 mmHg versus 21.5/12.6 mmHg with losartan/HCTZ [1]. However, Capozide was associated with a significantly higher incidence of drug-related adverse events (18% vs 9%, P < 0.05) and significantly greater elevations in serum creatinine and uric acid, as well as greater decreases in serum potassium [1].

Hypertension ACE Inhibitor vs ARB Safety Profile Metabolic Effects Tolerability

Cost-Efficacy Index vs. Enalapril/HCTZ

In a 6-month randomized study of 60 patients with I-II degree high and very high risk hypertension, the fixed-dose combination of enalapril 10 mg/HCTZ 25 mg (Enap H) demonstrated superior cost/efficacy index compared to Capozide (captopril 50 mg/HCTZ 25 mg) [1]. The enalapril-based combination also exhibited superior antihypertensive activity and improved arterial elasticity as measured by T/P (trough-to-peak) parameter [1].

Pharmacoeconomics Cost-Efficacy Health Economics Hypertension Formulary Selection

Additive Effect vs. Captopril Monotherapy

In a double-blind controlled clinical trial comparing captopril monotherapy (Capoten) versus Capozide (captopril plus hydrochlorothiazide) in Korean patients with essential hypertension, the combination demonstrated a quantified additive effect [1]. The study was designed to determine superiority in efficacy between the two regimens [1]. The blood pressure lowering effects of captopril and thiazides are documented to be approximately additive, enabling blood pressure control with lower doses than required with single-agent therapy [2].

Hypertension Combination Therapy Additive Effect Asian Population Clinical Trial

Application Scenarios for Research and Procurement


Clinical Trials Requiring Rapid-Onset ACEi/Diuretic Combination

Capozide is appropriate for clinical trial protocols requiring a fixed-dose ACE inhibitor/diuretic combination with a well-characterized pharmacokinetic and pharmacodynamic profile. Captopril, the ACE inhibitor component, reaches peak plasma concentrations within 30-60 minutes and demonstrates maximum antihypertensive effect at approximately 4 hours post-dose, with duration of action of 6-12 hours [1]. In a 12-month study of 110 mild-to-moderate hypertensive patients, Capozide 50/25 mg once daily induced statistically significant reductions in supine blood pressure that were sustained throughout the trial duration [2]. The approximately additive blood pressure lowering effect of the combination components is established in the FDA-approved labeling [3].

Supra-Additive Effects in Preclinical Alcohol Intake Models

Capozide has demonstrated supra-additive effects in preclinical models beyond its established antihypertensive indication. In a rat model of voluntary alcohol intake, Capozide (captopril plus hydrochlorothiazide) exerted a supra-additive reduction in alcohol consumption compared to the individual effects of captopril and hydrochlorothiazide administered separately [1]. This effect was not attributable to drug-induced changes in alcohol pharmacokinetics [1]. This finding identifies Capozide as a research tool for investigating the intersection of the renin-angiotensin system, diuretic mechanisms, and alcohol consumption behaviors, with potential implications for understanding novel therapeutic applications in hypertensive populations with comorbid alcohol use.

Ethnicity-Specific Hypertension Research in Black Populations

Capozide is particularly relevant for hypertension research involving Black patient populations. In a study of 24 Black men with mild-to-moderate essential hypertension, twice-daily Capozide treatment was effective and well tolerated, with patients responding equally well to both 25/15 mg and 50/15 mg dose strengths [1]. In a direct comparison with enalapril/HCTZ in Black hypertensive patients, Capozide achieved a target 24-hour diastolic blood pressure (< 90 mmHg) in 75% (18/24) of patients compared to 48% (11/23) with enalapril/HCTZ, representing a 27 percentage point absolute difference in target achievement rate [2]. This differential efficacy profile in Black patients—a population typically exhibiting reduced responsiveness to ACE inhibitor monotherapy—makes Capozide a valuable comparator or reference agent in ethnicity-stratified hypertension studies.

Bioequivalence Reference Standard for Generic Development

As the original innovator fixed-dose combination of captopril and hydrochlorothiazide, Capozide serves as a reference product in bioequivalence studies evaluating generic captopril/HCTZ formulations. A bioequivalence study comparing Capozide (test product [T]) to ACE-Hemmer-ratiopharm (reference product [R]) was designed to assess Cmax of captopril and HCTZ under fasting conditions in healthy adult participants [1]. Established pharmacokinetic parameters for Capozide include a hydrochlorothiazide Cmax of 164 ng/mL (following 25 mg multiple oral dosing) and AUC of 1629 ng×h/mL [2], with a half-life (T1/2) of 7.1 hours for HCTZ [2]. These reference pharmacokinetic values are essential for generic product development and regulatory submission.

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